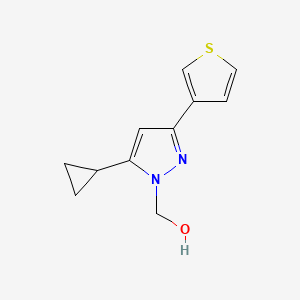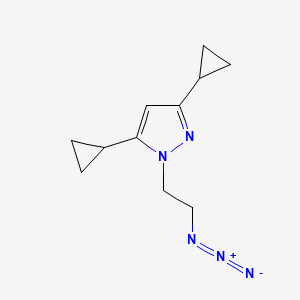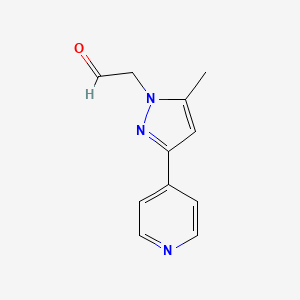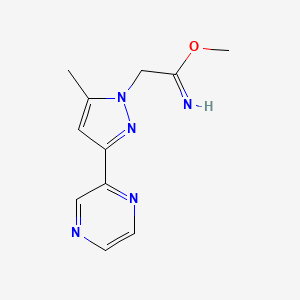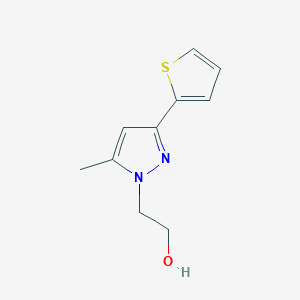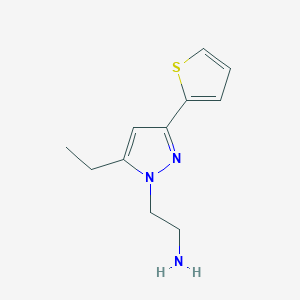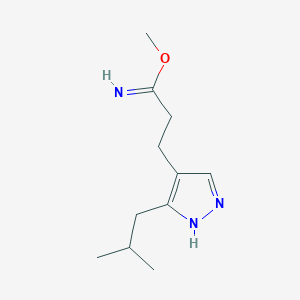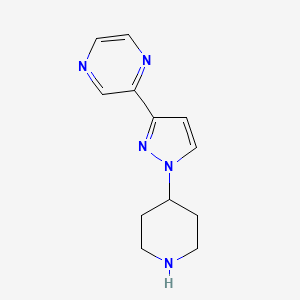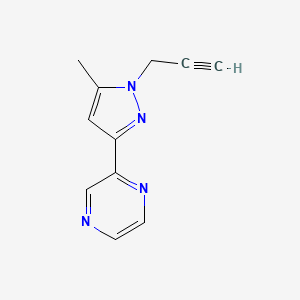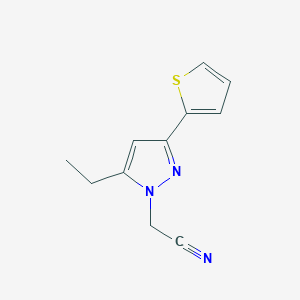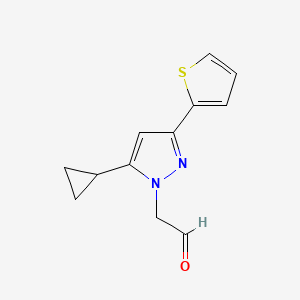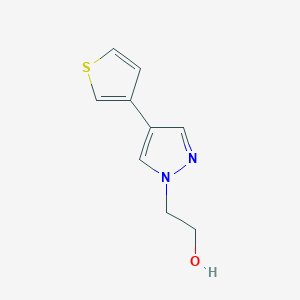
1-(2-hidroxietil)-4-(tiofen-3-il)-1H-pirazol
Descripción general
Descripción
The compound “2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a hydroxyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. The hydroxyl group (-OH) is a functional group consisting of an oxygen atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrazole rings would contribute to the compound’s aromaticity, which could affect its chemical reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the pyrazole ring might participate in nucleophilic substitution reactions. The hydroxyl group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the hydroxyl group could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los derivados del tiofeno se han utilizado en la síntesis de compuestos con posibles propiedades anticancerígenas. La presencia de un anillo de tiofeno en la estructura molecular puede contribuir significativamente a la actividad anticancerígena de un compuesto . El compuesto específico en cuestión puede estar involucrado en el desarrollo de nuevos agentes anticancerígenos, aprovechando la actividad biológica del grupo tiofeno.
Agentes Antiateroscleróticos
Las características estructurales de los derivados del tiofeno los hacen adecuados para su uso en la síntesis de agentes antiateroscleróticos. Estos compuestos pueden ayudar en la prevención o tratamiento de la aterosclerosis, una condición caracterizada por el endurecimiento y estrechamiento de las arterias .
Agentes Complejantes Metálicos
Los derivados del tiofeno pueden actuar como ligandos para formar complejos con varios metales. Estos complejos metálicos tienen diversas aplicaciones, incluyendo catálisis, ciencia de materiales y como modelos para sistemas biológicamente relevantes .
Desarrollo de Insecticidas
La estructura química única de los derivados del tiofeno permite su uso en el desarrollo de insecticidas. Su eficacia como agentes insecticidas se puede atribuir a su capacidad de interactuar con los sistemas biológicos de formas específicas .
Inhibición de Quinasas
Las quinasas son enzimas que juegan un papel crucial en varios procesos celulares. Se ha demostrado que los derivados del tiofeno inhiben la actividad de las quinasas, lo que puede ser beneficioso en el tratamiento de enfermedades como el cáncer donde la actividad de las quinasas está desregulada .
Actividad Antimicrobiana
Los derivados del tiofeno exhiben propiedades antimicrobianas, lo que los hace útiles en la lucha contra las infecciones bacterianas y fúngicas. El compuesto en cuestión podría explorarse por su posible uso como agente antimicrobiano .
Mecanismo De Acción
Target of Action
It is known that thiophene derivatives, which this compound is a part of, are often used in the synthesis of various pharmaceuticals .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to different therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,4-7,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJXDINTPEDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



